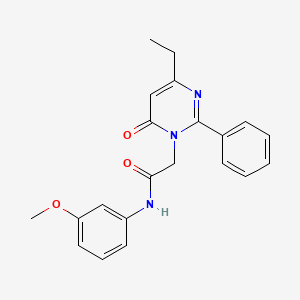![molecular formula C16H20N2O4 B2442942 5-Oxo-5-[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]pentanoic acid CAS No. 1212417-33-8](/img/structure/B2442942.png)
5-Oxo-5-[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-5-[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]pentanoic acid is a complex organic molecule characterized by its distinctive structural features. This compound is of particular interest in various fields, including medicinal chemistry and synthetic organic chemistry, due to its unique chemical properties and potential biological activities. Its intricate tricyclic framework and multiple functional groups make it a versatile scaffold for further chemical modifications and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5-[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]pentanoic acid typically involves a multi-step process that starts with the construction of the tricyclic core. This can be achieved through a series of cyclization reactions, often employing intermediates like bicyclic or monocyclic compounds that are further elaborated to form the tricyclic structure. Reaction conditions may include the use of strong acids or bases, heat, and various catalysts to facilitate the formation of the desired ring systems.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthetic routes, optimizing reaction conditions to maximize yield and purity. This could include continuous flow processes, advanced purification techniques like crystallization or chromatography, and stringent quality control measures to ensure the final product meets required specifications.
Chemical Reactions Analysis
Types of Reactions It Undergoes
5-Oxo-5-[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]pentanoic acid can participate in a variety of chemical reactions:
Oxidation: : Introduction of additional oxygen atoms to form more oxidized derivatives.
Reduction: : Addition of hydrogen atoms to reduce the compound, potentially altering its tricyclic core.
Substitution: : Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Cyclization: : Formation of additional ring structures through intramolecular reactions.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Alkyl halides, acyl chlorides.
Cyclization Conditions: : Acidic or basic environments, often elevated temperatures.
Major Products Formed
Major products from these reactions can include various oxidized or reduced forms of the compound, substituted derivatives with different functional groups, and further cyclized structures that may possess enhanced or altered biological activities.
Scientific Research Applications
5-Oxo-5-[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]pentanoic acid has a wide array of scientific research applications:
Chemistry: : As a building block for synthesizing more complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.
Biology: : Investigating its interactions with biological macromolecules, such as proteins and nucleic acids, and studying its potential as a biochemical probe.
Medicine: : Evaluating its therapeutic potential, including its activity as a drug lead compound for targeting specific diseases or biological pathways.
Industry: : Utilization in the development of new materials, such as polymers, or as an intermediate in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Oxo-5-[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]pentanoic acid involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that the compound can bind to or modulate, leading to a cascade of biochemical events. The pathways involved can vary depending on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
5-Oxo-5-(7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)pentanoic acid: : Lacks the stereochemical configuration of 5-Oxo-5-[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]pentanoic acid.
6-Oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl derivatives: : Variations in the pentanoic acid chain.
Tricyclic diazatriene derivatives: : Different ring substitutions and functional groups.
Uniqueness
This compound stands out due to its specific stereochemical configuration and its unique tricyclic framework. These features contribute to its distinct chemical reactivity and potential biological activities, making it a compound of great interest in various research fields.
Hope you found that informative. What aspect of this compound intrigues you the most?
Properties
IUPAC Name |
5-oxo-5-[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c19-14(4-2-6-16(21)22)17-8-11-7-12(10-17)13-3-1-5-15(20)18(13)9-11/h1,3,5,11-12H,2,4,6-10H2,(H,21,22)/t11-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASWLHVGCNLLJG-NEPJUHHUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN(C[C@H]1C3=CC=CC(=O)N3C2)C(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide](/img/structure/B2442859.png)
![rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine](/img/structure/B2442860.png)
![(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2442861.png)
![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-fluorobenzohydrazide](/img/structure/B2442862.png)
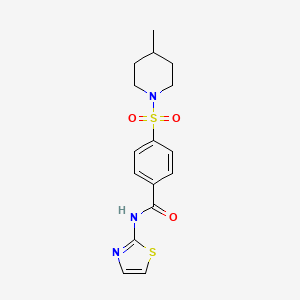
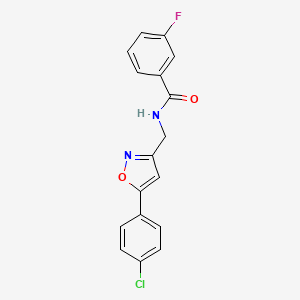
![13-ethyl-8-(4-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2442868.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2442869.png)
![N-(4-bromophenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2442871.png)
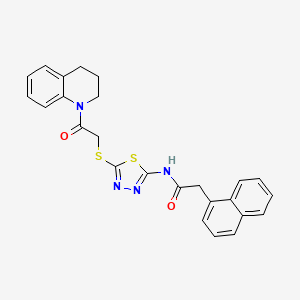
![N-methyl-N-[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2442877.png)
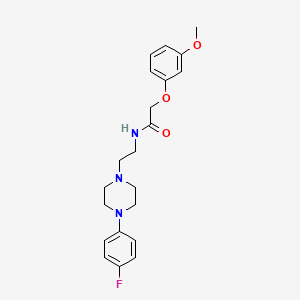
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 5-(phenoxymethyl)furan-2-carboxylate](/img/structure/B2442881.png)
